4-(4-Chlorophenoxy)-2-oxobutanoic acid
Description
Properties
CAS No. |
64114-02-9 |
|---|---|
Molecular Formula |
C10H9ClO4 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-2-oxobutanoic acid |
InChI |
InChI=1S/C10H9ClO4/c11-7-1-3-8(4-2-7)15-6-5-9(12)10(13)14/h1-4H,5-6H2,(H,13,14) |
InChI Key |
NFKMYVKPVRKGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCC(=O)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-2-oxobutanoic acid typically involves the reaction of 4-chlorophenol with a suitable butanoic acid derivative. One common method includes the following steps:
Formation of Phenoxy Ion: 4-chlorophenol is treated with a base such as potassium hydroxide (KOH) to form the phenoxy ion.
Reaction with Butanoic Acid Derivative: The phenoxy ion reacts with a butanoic acid derivative, such as 2-oxobutanoic acid, under controlled conditions to form the desired product
Industrial Production Methods
Industrial production of 4-(4-Chlorophenoxy)-2-oxobutanoic acid may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Handling of Reactants: Large quantities of 4-chlorophenol and butanoic acid derivatives are handled in industrial reactors.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and efficiency.
Purification: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the final product
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-2-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chlorophenoxy group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
4-(4-Chlorophenoxy)-2-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides and plant growth regulators .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-2-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can influence pathways related to plant growth regulation and metabolic processes in biological systems
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-(4-chlorophenoxy)-2-oxobutanoic acid and its analogs:
Table 1: Comparative Analysis of 4-(4-Chlorophenoxy)-2-oxobutanoic Acid and Analogous Compounds
Substituent Effects on Acidity and Reactivity
- Chlorophenoxy vs. Amino Groups: The 4-chlorophenoxy group in the target compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2–3 estimated) compared to amino-substituted analogs like 4-[(2-chlorophenyl)amino]-4-oxobutanoic acid, where the NH group donates electrons, reducing acidity .
- Esterification: Ethyl 2-(4-chlorophenoxy)acetoacetate’s ester group improves membrane permeability but reduces hydrogen-bonding capacity compared to the free carboxylic acid .
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